molecular formula C27H35N3O6 B2817504 2-(3-((Benzyloxy)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate CAS No. 1351621-54-9

2-(3-((Benzyloxy)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate

Cat. No.: B2817504
CAS No.: 1351621-54-9
M. Wt: 497.592
InChI Key: BGUFTQILQRTXCO-UHFFFAOYSA-N
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Description

2-(3-((Benzyloxy)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate is a complex organic compound that belongs to the class of piperidine and piperazine derivatives. These compounds are often studied for their potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((Benzyloxy)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzyloxy methyl piperidine and phenylpiperazine. These intermediates are then subjected to further reactions, including alkylation and acylation, to form the final product. Common reagents used in these reactions include alkyl halides, acyl chlorides, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(3-((Benzyloxy)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological systems, including potential receptor binding.

    Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(3-((Benzyloxy)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Phenylpiperazin-1-yl)-2-(piperidin-1-yl)ethanone
  • 2-(4-Phenylpiperazin-1-yl)-1-(piperidin-1-yl)ethanone
  • Benzyloxy methyl piperidine derivatives

Uniqueness

2-(3-((Benzyloxy)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate is unique due to its specific structural features, which may confer distinct pharmacological properties compared to similar compounds. Its combination of piperidine and piperazine moieties, along with the benzyloxy methyl group, may result in unique interactions with biological targets.

Properties

IUPAC Name

oxalic acid;2-[3-(phenylmethoxymethyl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O2.C2H2O4/c29-25(28-16-14-27(15-17-28)24-11-5-2-6-12-24)19-26-13-7-10-23(18-26)21-30-20-22-8-3-1-4-9-22;3-1(4)2(5)6/h1-6,8-9,11-12,23H,7,10,13-21H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUFTQILQRTXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3)COCC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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